(2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine (2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine
Brand Name: Vulcanchem
CAS No.: 110143-57-2
VCID: VC20784812
InChI: InChI=1S/C21H26N2O3S2/c1-2-26-21(25)16(11-10-15-7-4-3-5-8-15)23-17-14-28-19(13-22-20(17)24)18-9-6-12-27-18/h3-9,12,16-17,19,23H,2,10-11,13-14H2,1H3,(H,22,24)/t16-,17-,19-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CNC2=O)C3=CC=CS3
Molecular Formula: C21H26N2O3S2
Molecular Weight: 418.6 g/mol

(2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine

CAS No.: 110143-57-2

Cat. No.: VC20784812

Molecular Formula: C21H26N2O3S2

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine - 110143-57-2

Specification

CAS No. 110143-57-2
Molecular Formula C21H26N2O3S2
Molecular Weight 418.6 g/mol
IUPAC Name ethyl (2S)-2-[[(2S,6R)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoate
Standard InChI InChI=1S/C21H26N2O3S2/c1-2-26-21(25)16(11-10-15-7-4-3-5-8-15)23-17-14-28-19(13-22-20(17)24)18-9-6-12-27-18/h3-9,12,16-17,19,23H,2,10-11,13-14H2,1H3,(H,22,24)/t16-,17-,19-/m0/s1
Standard InChI Key MNASKBKMMDZKHG-LNLFQRSKSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CNC2=O)C3=CC=CS3
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CNC2=O)C3=CC=CS3
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CNC2=O)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

The compound (2S,6R)-6-[[1(s)-Ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine is identified by CAS No. 110143-57-2 and possesses the molecular formula C₂₁H₂₆N₂O₃S₂, with a calculated molecular weight of 418.57 g/mol . This complex organic molecule contains multiple functional groups and stereogenic centers that contribute to its specific biological activity. The compound belongs to the broader class of perhydro-1,4-thiazepin-5-one derivatives, which have been investigated for their potential as angiotensin-converting enzyme inhibitors . The presence of sulfur and nitrogen atoms in the heterocyclic structure, along with the carbonyl and amino functionalities, creates a unique electronic and spatial arrangement that is critical for its interaction with biological targets.

Structural Features and Nomenclature

This compound features several important structural elements including a seven-membered thiazepine ring (containing both sulfur and nitrogen), a thienyl (2-thiophene) substituent, an amino group, and an ethoxycarbonyl-3-phenylpropyl moiety . The compound is also known by several synonyms including:

  • Ethyl (S)-2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate

  • (S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate

  • (2S,6R)-6-[[(1S)-1-ethoxycarbonyl]-3-phenylpropyl]amino]-2-(2-thienyl)-1,4-thiazepan-5-one

These variations in nomenclature reflect different approaches to naming the same chemical structure, emphasizing different aspects of its molecular architecture.

Stereochemistry

The stereochemistry of this compound is particularly important, as indicated by the stereochemical descriptors in its name. The molecule contains specific stereogenic centers at the 2 and 6 positions of the thiazepine ring (2S,6R) and at the 1-position of the ethoxycarbonyl-3-phenylpropyl side chain (1S) . This precise three-dimensional arrangement is crucial for its biological activity, as enzymes typically recognize and interact with compounds in a stereospecific manner. The correct stereochemistry ensures proper binding to the target enzyme, which is essential for the inhibitory effect on angiotensin-converting enzyme.

Relationship to ACE Inhibitors

Classification and Mechanism

The compound (2S,6R)-6-[[1(s)-Ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine belongs to a class of molecules designed as angiotensin-converting enzyme (ACE) inhibitors, specifically within the perhydro-1,4-thiazepin-5-one derivatives category . ACE inhibitors function by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and decreasing cardiac workload. The specific structural features of this compound, particularly the thiazepine ring and its substituents, are designed to interact with the active site of the ACE enzyme, blocking its catalytic activity. This mechanism represents a foundational approach in the management of hypertension and related cardiovascular conditions.

Structure-Activity Relationship

The effectiveness of this compound as an ACE inhibitor precursor is directly related to its structural characteristics. The thiazepine ring provides a scaffold that positions the functional groups in the optimal orientation for enzyme interaction. The presence of the thienyl group at position 2 and the specific amino acid derivative at position 6 are particularly important for binding affinity and selectivity . The ethoxycarbonyl group serves as a prodrug feature that can be metabolized to reveal a carboxylic acid, which is often crucial for binding to the zinc ion in the active site of ACE. The precise stereochemistry at positions 2S and 6R ensures that these functional groups are correctly oriented in three-dimensional space to achieve maximum interaction with the target enzyme.

Relationship to Temocapril

Structural Comparison

The compound (2S,6R)-6-[[1(s)-Ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine is closely related to Temocapril, which has the chemical name (+)-[(2S,6R)-6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetic acid . Comparing these structures reveals that Temocapril essentially contains our compound's framework with an additional carboxymethyl (acetic acid) group at the 4-position of the thiazepine ring. This additional functional group enhances the compound's interaction with the ACE enzyme and contributes to its pharmacokinetic properties. The structural similarity suggests that our compound likely serves as a key intermediate or precursor in the synthesis of Temocapril.

Table 1: Structural Comparison of the Compound and Temocapril

Feature(2S,6R)-6-[[1(s)-Ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepineTemocapril
Core StructurePerhydro-1,4-thiazepinePerhydro-1,4-thiazepine
Position 2(S)-2-thienyl(S)-2-thienyl
Position 4HydrogenCarboxymethyl (acetic acid)
Position 6(R)-[1(S)-Ethoxycarbonyl-3-phenylpropyl]amino(R)-[1(S)-Ethoxycarbonyl-3-phenylpropyl]amino
Molecular FormulaC₂₁H₂₆N₂O₃S₂C₂₃H₂₈N₂O₅S₂
Primary FunctionPrecursor/IntermediateActive ACE Inhibitor

Pharmacological Significance of Temocapril

Temocapril is an established angiotensin-converting enzyme inhibitor primarily used in the treatment of hypertension and heart failure . It functions by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The pharmacological properties of Temocapril include a relatively long half-life, allowing for once-daily dosing, and a favorable side effect profile compared to other ACE inhibitors . Understanding the precursor compound (2S,6R)-6-[[1(s)-Ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine provides valuable insights into the development and optimization of Temocapril's structure for clinical use.

Development Context

The development of Temocapril represents an important advance in ACE inhibitor design, with our compound playing a crucial role in this process. Research into perhydro-1,4-thiazepin-5-one derivatives as ACE inhibitors was reported by researchers including Hiroaki Yanagisawa and colleagues in the Journal of Medicinal Chemistry in 1987 . This research was part of the broader effort to develop improved ACE inhibitors with enhanced efficacy, reduced side effects, and better pharmacokinetic properties. The specific stereochemistry and structural features of our compound were critical design elements in this development process, highlighting the importance of precise molecular architecture in drug discovery.

Thiazepine Chemistry

General Properties of Thiazepines

Thiazepines are heterocyclic compounds characterized by a seven-membered ring containing both sulfur and nitrogen atoms . They are derivatives of thiepins, with a nitrogen atom replacing one of the carbon atoms in the seven-membered ring structure. The thiazepine scaffold offers diverse possibilities for functionalization, making it a valuable building block in medicinal chemistry. The specific arrangement of atoms in the thiazepine ring creates a unique electronic distribution and conformational flexibility that can be exploited in the design of compounds targeting various biological receptors and enzymes.

Significance in Medicinal Chemistry

The thiazepine scaffold has found applications in various therapeutic areas beyond ACE inhibitors. Compounds containing this structural motif have been investigated for potential anxiolytic, antidepressant, antipsychotic, anticonvulsant, and anti-inflammatory activities . The versatility of the thiazepine structure stems from its ability to accommodate different substituents and its conformational adaptability, which allows for interaction with diverse biological targets. In the case of (2S,6R)-6-[[1(s)-Ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine, the thiazepine ring serves as the core structure that positions the key functional groups for optimal interaction with the ACE enzyme.

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